molecular formula C₇H₄Cl₂FNO B106205 Benzenecarboximidoyl chloride, 2-chloro-6-fluoro-N-hydroxy- CAS No. 51088-25-6

Benzenecarboximidoyl chloride, 2-chloro-6-fluoro-N-hydroxy-

Cat. No.: B106205
CAS No.: 51088-25-6
M. Wt: 208.01 g/mol
InChI Key: XQUJVGVNTYDLIG-XFFZJAGNSA-N
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Description

Benzenecarboximidoyl chloride, 2-chloro-6-fluoro-N-hydroxy- is a chemical compound with the molecular formula C7H4ClFNO It is known for its unique structure, which includes a benzenecarboximidoyl chloride core substituted with chloro and fluoro groups, as well as a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarboximidoyl chloride, 2-chloro-6-fluoro-N-hydroxy- typically involves the reaction of 2-chloro-6-fluorobenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of Benzenecarboximidoyl chloride, 2-chloro-6-fluoro-N-hydroxy- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The purification steps may include distillation, crystallization, and advanced chromatographic techniques to achieve the required purity levels for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Benzenecarboximidoyl chloride, 2-chloro-6-fluoro-N-hydroxy- undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The hydroxy group can be oxidized to form corresponding carbonyl compounds, while reduction can lead to the formation of amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild bases.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in the presence of bases like potassium carbonate.

Major Products Formed

    Substitution Reactions: Formation of substituted benzenecarboximidoyl derivatives.

    Oxidation Reactions: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction Reactions: Formation of amines or alcohols.

    Coupling Reactions: Formation of biaryl compounds or other complex structures.

Scientific Research Applications

Benzenecarboximidoyl chloride, 2-chloro-6-fluoro-N-hydroxy- has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development.

    Material Science: Utilized in the preparation of functional materials with specific properties.

    Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of Benzenecarboximidoyl chloride, 2-chloro-6-fluoro-N-hydroxy- involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro and fluoro groups can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Benzenecarboximidoyl chloride, 2-chloro-6-fluoro-: Lacks the hydroxy group, leading to different reactivity and applications.

    Benzenecarboximidoyl chloride, 2-chloro-6-hydroxy-: Lacks the fluoro group, affecting its chemical properties and biological interactions.

    Benzenecarboximidoyl chloride, 2-fluoro-6-hydroxy-: Lacks the chloro group, resulting in different substitution patterns and reactivity.

Uniqueness

Benzenecarboximidoyl chloride, 2-chloro-6-fluoro-N-hydroxy- is unique due to the presence of both chloro and fluoro substituents along with a hydroxy group. This combination of functional groups provides a distinct reactivity profile and potential for diverse applications in various fields of research.

Biological Activity

Benzenecarboximidoyl chloride, specifically 2-chloro-6-fluoro-N-hydroxy, is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects, and relevant case studies.

Benzenecarboximidoyl chloride has the following chemical structure:

  • Molecular Formula : C8_{8}H7_{7}ClF1_{1}N1_{1}O1_{1}
  • Molecular Weight : 189.60 g/mol
  • IUPAC Name : 2-chloro-6-fluoro-N-hydroxybenzamide

Biological Activity Overview

The biological activity of benzenecarboximidoyl chloride is primarily characterized by its interactions with various biological targets, leading to several pharmacological effects.

1. Antimicrobial Activity

Research indicates that benzenecarboximidoyl derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated efficacy against a range of bacteria and fungi, suggesting that the presence of the hydroxyl and halogen substituents enhances their antimicrobial potency .

2. Cytotoxic Effects

In vitro studies have shown that benzenecarboximidoyl chloride can induce cytotoxicity in cancer cell lines. The compound's mechanism involves the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells. For instance, a study observed a dose-dependent increase in cytotoxicity against human breast cancer cells (MCF-7) when treated with this compound .

3. Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its role as an enzyme inhibitor. It has been reported to inhibit certain enzymes involved in metabolic pathways, which could be beneficial in therapeutic applications for metabolic disorders .

Case Study 1: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of benzenecarboximidoyl chloride demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These results indicate a promising potential for developing this compound into an antimicrobial agent .

Case Study 2: Cytotoxicity in Cancer Cells

In a study examining the cytotoxic effects on MCF-7 breast cancer cells, benzenecarboximidoyl chloride was tested at various concentrations (10 µM, 50 µM, and 100 µM). The results showed:

Concentration (µM) Cell Viability (%)
1085
5065
10030

This indicates that higher concentrations significantly reduce cell viability, highlighting the compound's potential as an anticancer agent .

The mechanism by which benzenecarboximidoyl chloride exerts its biological effects involves multiple pathways:

  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells, leading to apoptosis.
  • Enzyme Inhibition : It acts on specific enzymes crucial for cell metabolism and proliferation.
  • Membrane Disruption : Its structure allows interaction with cellular membranes, contributing to its antimicrobial properties.

Properties

IUPAC Name

(1Z)-2-chloro-6-fluoro-N-hydroxybenzenecarboximidoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2FNO/c8-4-2-1-3-5(10)6(4)7(9)11-12/h1-3,12H/b11-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQUJVGVNTYDLIG-XFFZJAGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=NO)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C(=N/O)/Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51088-25-6
Record name Benzenecarboximidoyl chloride, 2-chloro-6-fluoro-N-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051088256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-CHLORO-6-FLUOROBENZALDCHLOROXIME
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 2-chloro-6-fluorobenzaldehyde oxime (5.13 g, 29.6 mmol) in DMF (50 ml) was added a portion of N-chlorosuccinimide followed by a syringe of HCl gas (5 ml from the vapors of a conc. HCl solution). The temperature increased slightly and the rest of the N-chlorosuccinimide (total of 4.07 g, 30.5 mmol) was added. After stirring at room temperature for 1 h, ice was added and the mixture was extracted twice with diethyl ether. The combined organic fractions were washed (brine), dried (MgSO4), filtered, and concentrated. Column chromatography (silica gel, hexane/Et2O gradient) gave 2-chloro-6-fluorobenzoylchloride oxime (4.83 g, 78%).
Quantity
5.13 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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50 mL
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solvent
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0 (± 1) mol
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4.07 g
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Synthesis routes and methods II

Procedure details

To a solution of (E)-2-chloro-6-fluorobenzaldehyde oxime (2 g) in 10 mL Dimethylformamide (DMF) at room temperature 0.23 g N-Chlorosuccinimide (NCS) were added. Dry hydrogen chloride was bubbled into the DMF solution until the reaction temperature rise up to 35° C. Then 1.21 g N-chloro-succinimide were added in portions, the temperature was kept at 35-45° C. The reaction mixture was cooled to room temperature and poured into 30 mL ice and extracted with ether. Combined extracts were dried and evaporated to give 2.5 g of 2-chloro-6-fluoro-N-hydroxybenzimidoyl chloride as a yellow oil.
Quantity
2 g
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reactant
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0.23 g
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10 mL
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